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Compound Name:
4-(Dimethylamino)-2-
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Cat. No.: B072428 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 4-(Dimethylamino)-2-
methylbenzaldehyde

Introduction
4-(Dimethylamino)-2-methylbenzaldehyde, identified by CAS number 1199-59-3, is a

polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry.[1] As a

structural analog of the well-known Ehrlich's reagent, 4-(dimethylamino)benzaldehyde, it

possesses a unique combination of functional groups: a reactive aldehyde, a strongly electron-

donating dimethylamino group, and a sterically influential ortho-methyl group. This trifecta of

features imparts a nuanced reactivity profile, making it a valuable, specialized building block for

creating complex molecular architectures. This guide offers a comprehensive examination of its

chemical properties, synthesis, and reactivity, providing field-proven insights for researchers in

chemical synthesis and drug development.

Section 1: Physicochemical and Spectroscopic
Profile
A precise understanding of a compound's physical and spectroscopic characteristics is

foundational to its application in a research setting. These properties dictate solubility, reaction

conditions, and the methods for structural verification.
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Core Physicochemical Properties
The key physical data for 4-(Dimethylamino)-2-methylbenzaldehyde are summarized below.

These values are critical for planning experimental setups, including solvent selection and

purification methods.

Property Value Source(s)

CAS Number 1199-59-3 [1]

Molecular Formula C₁₀H₁₃NO [1]

Molecular Weight 163.22 g/mol [1]

Appearance Solid

Melting Point 64-66 °C

Solubility

Generally soluble in polar

organic solvents like ethanol

and acetone; limited solubility

in water.[2]

Spectroscopic Signature
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The

predicted spectral features for this compound are a direct consequence of its distinct functional

groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic

signals. The aldehydic proton (-CHO) should appear as a singlet far downfield, typically

between 9-10 ppm.[3] The six protons of the dimethylamino group [-N(CH₃)₂] would present

as a sharp singlet, likely around 3.0 ppm. The aromatic region (6.5-8.0 ppm) would display a

complex splitting pattern for the three remaining protons on the benzene ring, influenced by

their positions relative to the three different substituents. The ortho-methyl group (-CH₃)

protons would appear as a singlet further upfield, typically in the 2.0-2.5 ppm range.[3]

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The

carbonyl carbon of the aldehyde is the most deshielded, appearing around 190 ppm. The
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aromatic carbons would resonate between 110-160 ppm, with the carbon attached to the

electron-donating nitrogen atom being significantly shielded. The carbons of the

dimethylamino and methyl groups would appear upfield, typically below 45 ppm.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption

band characteristic of the aldehyde C=O stretch, expected around 1700 cm⁻¹.[3] Additional

key signals include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the alkyl

groups (below 3000 cm⁻¹), as well as C-N stretching vibrations.

Section 2: Synthesis and Chemical Reactivity
The utility of 4-(Dimethylamino)-2-methylbenzaldehyde as a synthetic intermediate is defined

by its preparation and subsequent chemical behavior. Its reactivity is a delicate interplay

between the electronic effects of its substituents and the steric hindrance imposed by the ortho-

methyl group.

Synthetic Pathway: The Vilsmeier-Haack Approach
The most logical and widely employed method for formylating electron-rich aromatic rings is the

Vilsmeier-Haack reaction.[4][5] This reaction utilizes a "Vilsmeier reagent," an electrophilic

iminium salt, generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent

like phosphorus oxychloride (POCl₃).[6] The electron-rich nature of the precursor, N,N-

dimethyl-m-toluidine, makes it an ideal substrate for this transformation. The powerful activating

effect of the dimethylamino group directs the electrophilic substitution primarily to the para

position, which is sterically unhindered, leading to the desired product.[7]

Vilsmeier-Haack synthesis workflow.

Experimental Protocol (Exemplary): This protocol is adapted from established procedures for

similar Vilsmeier-Haack reactions.[8][9]

Reagent Preparation: In a multi-neck flask equipped with a mechanical stirrer, dropping

funnel, and thermometer under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF,

~1.2 eq.) to 0 °C.

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the

cooled DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30
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minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

Substrate Addition: Add N,N-dimethyl-m-toluidine (1.0 eq.) dropwise to the reaction mixture,

maintaining a temperature below 20 °C.

Reaction: After the addition is complete, heat the mixture to 70-90 °C and maintain for 2-4

hours, monitoring progress by TLC.

Quenching and Hydrolysis: Cool the reaction mixture to room temperature and pour it

cautiously onto crushed ice. This hydrolyzes the intermediate iminium salt.

Neutralization and Extraction: Neutralize the acidic solution by slowly adding an aqueous

solution of sodium hydroxide until pH 7-8 is reached. Extract the aqueous layer with an

organic solvent (e.g., ethyl acetate or dichloromethane).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

column chromatography or recrystallization to yield the final product.

Reactivity Profile: Electronics vs. Sterics
The chemical behavior of 4-(Dimethylamino)-2-methylbenzaldehyde is dictated by the

unique push-pull of its functional groups.

Electronic Effects: The dimethylamino group at the para-position is a potent electron-

donating group. It increases the electron density of the aromatic ring through resonance,

making the ring highly activated towards electrophilic substitution. It also slightly deactivates

the aldehyde's carbonyl carbon toward nucleophilic attack by donating electron density.[10]

Steric Effects: The methyl group at the ortho-position to the aldehyde creates significant

steric hindrance. This bulkiness impedes the approach of nucleophiles to the aldehyde

carbon, potentially slowing down reactions compared to its non-methylated counterpart, 4-

(dimethylamino)benzaldehyde.[11][12] This steric shield is a key feature that can be

exploited for achieving selectivity in complex syntheses.

A primary reaction of the aldehyde moiety is the formation of Schiff bases (imines) upon

condensation with primary amines. This reaction is fundamental in the synthesis of various
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ligands and pharmaceutical intermediates.[13]

Aldehyde Reactivity Aromatic Ring Reactivity

4-(Me₂N)-2-Me-Benzaldehyde

Nucleophilic Addition Electrophilic Substitution

Schiff Base Formation
(with R-NH₂)

Steric Hindrance
(o-Methyl Group)

 Hinders Attack

Electronic Effects
(p-Dimethylamino Group)

 Weakly Deactivates Carbonyl  Strongly Activates Ring

Click to download full resolution via product page

Interplay of steric and electronic effects on reactivity.

Section 3: Applications in Research and
Development
While not a widely commercialized product, 4-(Dimethylamino)-2-methylbenzaldehyde
serves as a valuable intermediate and research tool.

Intermediate in Organic Synthesis: Its primary role is that of a synthetic building block. The

aldehyde function allows for chain extension or the introduction of new functionalities via

reactions like Wittig olefination, reductions to benzyl alcohols, or condensations. It is

particularly useful in the synthesis of specialized dyes, fluorescent probes, and photochromic

materials where fine-tuning of electronic and steric properties is required.[14]

Scaffold for Medicinal Chemistry: The broader 4-(dialkylamino)benzaldehyde scaffold has

been explored for various biological activities. For instance, the diethyl analog, DEAB, is a

known inhibitor of aldehyde dehydrogenase (ALDH) enzymes, which are implicated in
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cancer stem cell biology. While this specific dimethyl-methyl derivative is less studied, it

serves as an important analog for structure-activity relationship (SAR) studies to probe the

enzymatic active site and develop more potent and selective inhibitors.

Analytical Chemistry Analog: The parent compound, 4-(dimethylamino)benzaldehyde, is the

key component of Ehrlich's reagent, used for the colorimetric detection of indoles (like the

amino acid tryptophan) and other compounds like pyrroles and hydrazines. The title

compound can be used in comparative studies to understand how steric hindrance from the

ortho-methyl group affects the kinetics and specificity of such colorimetric reactions.

Section 4: Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 4-
(Dimethylamino)-2-methylbenzaldehyde.

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible

materials such as strong oxidizing agents.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
4-(Dimethylamino)-2-methylbenzaldehyde is a nuanced chemical entity whose properties

are defined by a sophisticated interplay of electronic activation and steric hindrance. While its

primary utility lies as a specialized intermediate in organic synthesis, its structure provides a

valuable platform for fundamental studies in reaction kinetics and for developing analogs in

medicinal chemistry. For the researcher, this compound offers a unique tool to introduce a

sterically-encumbered, electron-rich benzaldehyde moiety into target molecules, enabling the

synthesis of novel compounds with tailored properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b072428#4-dimethylamino-2-methylbenzaldehyde-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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